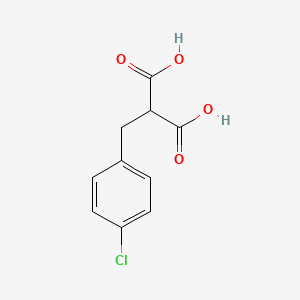

2-(4-Chlorobenzyl)malonic acid

Description

BenchChem offers high-quality 2-(4-Chlorobenzyl)malonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorobenzyl)malonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO4 |

|---|---|

Molecular Weight |

228.63 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)methyl]propanedioic acid |

InChI |

InChI=1S/C10H9ClO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15) |

InChI Key |

QNZGBKFZLKIUPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)C(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-(4-Chlorobenzyl)malonic Acid (CAS 21405-64-1): A Comprehensive Technical Guide for Advanced Pharmaceutical Synthesis

Executive Summary

In the landscape of modern drug discovery, the architectural flexibility of building blocks dictates the efficiency of synthesizing complex active pharmaceutical ingredients (APIs). 2-(4-Chlorobenzyl)malonic acid (CAS 21405-64-1) is a privileged dicarboxylic acid intermediate that bridges structural simplicity with profound stereoelectronic utility. The presence of the 4-chlorobenzyl moiety imparts critical lipophilic properties, while the malonic acid core provides a highly reactive locus for divergent synthetic pathways, including condensation, esterification, and controlled decarboxylation[1].

This whitepaper provides an in-depth technical analysis of 2-(4-Chlorobenzyl)malonic acid, detailing its physicochemical profile, validated synthetic workflows, and its critical role in developing next-generation therapeutics ranging from oncology to virology.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical parameters of 2-(4-Chlorobenzyl)malonic acid is essential for optimizing reaction conditions and predicting its behavior in biological systems. The chlorophenyl moiety significantly enhances the molecule's lipophilicity compared to unsubstituted malonic acid, yielding a calculated LogP of ~1.8, which suggests improved membrane permeability for downstream pharmacophores[1].

Quantitative Data Summary

| Property | Value / Description | Reference |

| Chemical Name | 2-(4-Chlorobenzyl)malonic acid | |

| CAS Number | 21405-64-1 | |

| Molecular Formula | C₁₀H₉ClO₄ | |

| Molecular Weight | 228.63 g/mol | |

| InChIKey | QNZGBKFZLKIUPN-UHFFFAOYSA-N | |

| Physical Form | Crystalline solid / Powder | [2] |

| Solubility | Moderate in DMSO; Limited in water (~2.1 g/L at 25°C) | [1] |

| Lipophilicity (LogP) | ~1.8 | [1] |

| Thermal Stability | Decomposes > 210°C (Preceded by decarboxylation) | [1] |

| Purity Standard | ≥ 98% (Typical commercial grade) |

Mechanistic Synthesis & Experimental Workflow

The primary synthetic route for 2-(4-Chlorobenzyl)malonic acid relies on a highly controlled Malonic Ester Synthesis pathway[1]. As an Application Scientist, it is critical to implement self-validating steps (In-Process Controls - IPC) to ensure high yield and purity.

Step-by-Step Methodology: Malonic Ester Synthesis

Step 1: Enolate Formation (Kinetic Control)

-

Protocol: Dissolve diethyl malonate (1.0 eq) in anhydrous ethanol. Cool the reaction vessel to 0–5°C under an inert nitrogen atmosphere. Slowly add sodium ethoxide (NaOEt) (1.05 eq) dropwise.

-

Causality: Utilizing NaOEt in ethanol matches the ester alkyl groups, preventing unwanted transesterification. Maintaining the temperature at 0–5°C is critical to suppress base-catalyzed side reactions such as Claisen condensation. Anhydrous conditions prevent premature ester hydrolysis[1].

-

Self-Validation (IPC): The solution transitions to a pale yellow color. TLC (Hexane:EtOAc 8:2) should confirm the complete consumption of the base and formation of the resonance-stabilized enolate.

Step 2: Alkylation via Sₙ2 Mechanism

-

Protocol: To the enolate solution at 0–5°C, add 4-chlorobenzyl bromide (0.95 eq) dropwise over 30 minutes. Allow the reaction to gradually warm to room temperature and stir for 4 hours.

-

Causality: The enolate acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl bromide in an Sₙ2 fashion. Sub-stoichiometric use of the alkyl halide (0.95 eq) combined with slow addition minimizes the risk of over-alkylation (dialkylation) at the alpha position[1].

-

Self-Validation (IPC): The precipitation of sodium bromide (NaBr) as a white solid acts as a visual indicator of reaction progression.

Step 3: Acid-Catalyzed Hydrolysis & Isolation

-

Protocol: Filter off the NaBr salts. Concentrate the filtrate, then resuspend the intermediate (diethyl 2-(4-chlorobenzyl)malonate) in a mixture of aqueous HCl and water. Heat to reflux for 6–8 hours. Cool to precipitate the product.

-

Causality: Acid-catalyzed hydrolysis cleaves both ethyl ester groups to yield the target dicarboxylic acid. Acid is preferred over base saponification here to avoid the need for a secondary acidification step and to minimize the risk of premature decarboxylation[1].

-

Self-Validation (IPC): Monitor the pH to ensure it remains strongly acidic (pH < 2). Final structural validation must be conducted via ¹H-NMR, specifically looking for the complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm and triplet at ~1.2 ppm).

Caption: Step-by-step synthetic workflow of 2-(4-Chlorobenzyl)malonic acid via Malonic Ester Synthesis.

Advanced Pharmaceutical Applications

The true value of 2-(4-Chlorobenzyl)malonic acid lies in its functional divergence. By leveraging the dual carboxylic acid groups and the lipophilic 4-chlorobenzyl tail, researchers have integrated this core into several advanced therapeutic classes.

A. CD73 Inhibitors (Cancer Immunotherapy)

Ecto-5'-nucleotidase (CD73) is an enzyme overexpressed in various tumors, responsible for converting extracellular AMP to adenosine, which creates an immunosuppressive tumor microenvironment[3]. 2-(4-Chlorobenzyl)malonic acid is utilized to synthesize purine derivatives that act as potent CD73 inhibitors. By esterifying the malonic acid moiety and coupling it to a purine scaffold, the resulting compounds effectively block adenosine production, thereby restoring anti-tumor immune responses and controlling metastasis[3].

B. CB2-Selective Cannabinoid Receptor Ligands

The compound is a critical precursor in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxamides, which function as highly selective CB2 receptor ligands[4]. The 4-chlorobenzyl substitution plays a vital role in the structure-affinity relationship (SAR), as the halogenated aromatic ring fits precisely into the hydrophobic pockets of the CB2 receptor, modulating its activity without triggering the psychoactive effects associated with CB1 receptors[4].

C. Anti-HIV Coumarin Hybrids

In antiviral research, 2-(4-Chlorobenzyl)malonic acid undergoes Pechmann condensation with phenols in the presence of Lewis acids (e.g., anhydrous ZnCl₂ and POCl₃) to produce substituted 4-hydroxycoumarin derivatives[5]. SAR studies have demonstrated that introducing a 4-chlorobenzyl group at the C-5 position of these coumarin hybrids yields the highest anti-HIV activity compared to unsubstituted or alkyl-substituted analogs, likely due to enhanced binding affinity within the viral protease or reverse transcriptase active sites[5].

D. Malonic Acid Sulfonamides

The dicarboxylic acid can be converted into malonic acid sulfonamide derivatives, which are explored for their pharmaceutical utility in metabolic and inflammatory regulation[6].

Caption: Divergent pharmaceutical applications of the 2-(4-Chlorobenzyl)malonic acid building block.

Handling, Safety, and Analytical Characterization

Safety & GHS Classification

As a biologically active intermediate, 2-(4-Chlorobenzyl)malonic acid must be handled with standard laboratory PPE (gloves, safety goggles, and a well-ventilated fume hood).

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).

-

Storage: Must be stored sealed in a dry environment at room temperature to prevent moisture-induced degradation.

Analytical Validation Standards

To ensure the integrity of the compound before downstream synthesis, the following analytical checks are mandatory:

-

HPLC (High-Performance Liquid Chromatography): Utilize a C18 reverse-phase column with a gradient of Water (0.1% TFA) and Acetonitrile. A single sharp peak should confirm ≥98% purity.

-

Melting Point Analysis: The compound should exhibit thermal decomposition (decarboxylation) above 210°C[1]. A significantly lower melting point indicates residual solvent or incomplete hydrolysis of the ester precursor.

References

- Sigma-Aldrich. "2-(4-Chlorobenzyl)malonic acid | 21405-64-1". MilliporeSigma.

- Vulcanchem. "2-(4-Chlorobenzyl)malonic acid () for sale". Vulcanchem Catalog.

- Google Patents. "WO2015164573A1 - Purine derivatives as cd73 inhibitors for the treatment of cancer". WIPO.

- Google Patents. "US8461209B2 - Malonic acid sulfonamide derivative and pharmaceutical use thereof". USPTO.

- National Institutes of Health (NIH). "Recent Progress in Synthesis, POM Analyses and SAR of Coumarin-Hybrids as Potential Anti-HIV Agents—A Mini Review". PMC.

- UCLouvain. "Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides...". Pharmacie UCL.

Sources

- 1. 2-(4-Chlorobenzyl)malonic acid () for sale [vulcanchem.com]

- 2. 2-(4-Chlorobenzyl)malonic acid | 21405-64-1 [sigmaaldrich.com]

- 3. WO2015164573A1 - Purine derivatives as cd73 inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. Recent Progress in Synthesis, POM Analyses and SAR of Coumarin-Hybrids as Potential Anti-HIV Agents—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8461209B2 - Malonic acid sulfonamide derivative and pharmaceutical use thereof - Google Patents [patents.google.com]

Chemical structure of (4-Chlorobenzyl)propanedioic acid

Topic: Chemical Structure & Synthesis Guide: (4-Chlorobenzyl)propanedioic Acid Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary

(4-Chlorobenzyl)propanedioic acid (CAS: 21405-64-1), also known as 4-chlorobenzylmalonic acid, is a critical dicarboxylic acid intermediate in organic synthesis. It serves as a strategic scaffold for the production of 3-(4-chlorophenyl)propanoic acid , a key precursor in the synthesis of Pitolisant (Wakix®), a histamine H3 receptor antagonist/inverse agonist used for the treatment of narcolepsy. This guide provides a definitive analysis of its structural properties, validated synthetic protocols, and spectroscopic characterization standards.

Chemical Identity & Structural Analysis

The molecule features a propanedioic (malonic) acid core substituted at the C2 position with a 4-chlorobenzyl moiety.[1] The electron-withdrawing chlorine atom on the aromatic ring influences the lipophilicity and crystal packing of the molecule, while the dicarboxylic acid functionality provides two distinct pKa values, facilitating versatile conjugation chemistry.

| Property | Data / Descriptor |

| IUPAC Name | 2-[(4-Chlorophenyl)methyl]propanedioic acid |

| Common Name | (4-Chlorobenzyl)malonic acid |

| CAS Number | 21405-64-1 |

| Molecular Formula | C₁₀H₉ClO₄ |

| Molecular Weight | 228.63 g/mol |

| SMILES | OC(=O)C(Cc1ccc(Cl)cc1)C(=O)O |

| pKa (Predicted) | pKa₁ ≈ 2.85 (COOH), pKa₂ ≈ 5.70 (COO⁻) |

| LogP | ~1.8 (Enhanced lipophilicity vs. unsubstituted malonic acid) |

| Melting Point | Decomposes upon melting (>150°C) with decarboxylation |

Synthetic Pathway: Malonic Ester Synthesis[2][3][4][5]

The most robust route for high-purity synthesis involves the alkylation of diethyl malonate followed by hydrolysis. This protocol minimizes side reactions such as dialkylation.

Mechanism & Causality

-

Enolization: Sodium ethoxide (NaOEt) is selected as the base to match the ester leaving group, preventing transesterification byproducts.[2]

-

Nucleophilic Substitution: The enolate attacks 4-chlorobenzyl chloride. The chloride is a sufficient leaving group, and the benzyl position is highly activated for S_N2 reactions.

-

Hydrolysis & Acidification: Basic hydrolysis cleaves the ethyl esters. Careful acidification to pH 1 precipitates the dicarboxylic acid.

Experimental Protocol

-

Reagents: Diethyl malonate (1.0 eq), 4-Chlorobenzyl chloride (1.0 eq), Sodium ethoxide (1.1 eq), Ethanol (anhydrous).

-

Step 1: Generate sodium ethoxide in situ by dissolving sodium metal in anhydrous ethanol under N₂ atmosphere.

-

Step 2: Add diethyl malonate dropwise at 0°C. Stir for 30 min to ensure complete enolate formation.

-

Step 3: Add 4-chlorobenzyl chloride dropwise. Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Step 4: Concentrate solvent. Add 20% NaOH (aq) and reflux for 2 hours to hydrolyze esters.

-

Step 5: Cool to 0°C and acidify with 6M HCl to pH 1. Filter the white precipitate and recrystallize from water/ethanol.

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthetic pathway from diethyl malonate to the final dicarboxylic acid.

Reactivity & Drug Development Applications

The primary utility of (4-chlorobenzyl)propanedioic acid lies in its controlled decarboxylation .

The Pitolisant Pathway

Upon heating to 150–180°C (neat or in high-boiling solvents like DMSO), the compound undergoes decarboxylation to yield 3-(4-chlorophenyl)propanoic acid . This mono-acid is a critical intermediate in the synthesis of Pitolisant , an orphan drug for narcolepsy.

-

Mechanism: The reaction proceeds via a cyclic six-membered transition state, releasing CO₂ and forming the enol, which tautomerizes to the carboxylic acid.

-

Significance: This route avoids the use of Friedel-Crafts acylation, which can lead to isomer mixtures (ortho/para). The malonic ester route guarantees the linear alkyl chain attachment.

Visualization: Decarboxylation Mechanism

Figure 2: Thermal decarboxylation pathway yielding the Pitolisant precursor.

Spectroscopic Characterization (Self-Validating Data)

To validate the synthesis, the following spectroscopic signals must be observed. Absence of the ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) confirms successful hydrolysis.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 12.50 - 13.00 | Broad Singlet | 2H | -COOH | Carboxylic acid protons (exchangeable). |

| 7.35 | Doublet (J=8.5 Hz) | 2H | Ar-H (meta) | Aromatic protons adjacent to Chlorine. |

| 7.22 | Doublet (J=8.5 Hz) | 2H | Ar-H (ortho) | Aromatic protons adjacent to alkyl group. |

| 3.55 | Triplet (J=7.5 Hz) | 1H | -CH -(COOH)₂ | Methine proton. Shifted downfield by two carbonyls. |

| 3.05 | Doublet (J=7.5 Hz) | 2H | Ar-CH ₂-CH | Benzylic methylene. Coupled to the methine. |

Infrared Spectroscopy (FT-IR)

-

3200–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

-

1700–1720 cm⁻¹: Strong C=O stretch (Carbonyl).

-

800–850 cm⁻¹: C-Cl stretch (distinctive for para-substituted chloroarenes).

References

-

VulcanChem . 2-(4-Chlorobenzyl)malonic acid: Chemical Structure and Properties. Retrieved from

-

National Institute of Standards and Technology (NIST) . Propanedioic acid (Malonic acid) Standard Reference Data. Retrieved from

-

Organic Syntheses . Malonic Ester Synthesis: General Procedures. Org. Synth. 1925, 4,[3] 11. Retrieved from

-

Google Patents . Process for the Synthesis of Pitolisant HCl (CN103435575).[3] Retrieved from

-

Pharmaffiliates . 3-(4-Chlorophenyl)propanoic Acid: Pitolisant Intermediate. Retrieved from [4]

Sources

In-Depth Technical Guide: pKa Determination and Physicochemical Profiling of 2-(4-Chlorobenzyl)malonic Acid

Part 1: Executive Summary & Structural Analysis

Compound Overview

2-(4-Chlorobenzyl)malonic acid (CAS: 21405-64-1) is a critical dicarboxylic acid intermediate, often utilized in the synthesis of pharmaceutical agents (e.g., quinolone antibiotics or specific receptor antagonists).[1][2][3][4][5][6] Its physicochemical behavior is governed by the malonic acid core, modified by a lipophilic 4-chlorobenzyl substituent at the

Understanding the acid dissociation constants (pKa values) of this compound is essential for optimizing:

-

Solubility profiles: Determining the pH required for dissolution in aqueous media.

-

Extraction efficiency: Selecting the correct pH for liquid-liquid extraction during workup.

-

Coupling reactions: Ensuring the correct ionization state for decarboxylation or amide bond formation.

Structural Determinants of Acidity

The acidity of 2-(4-chlorobenzyl)malonic acid is defined by two ionization events. The values are influenced by three key structural factors:

-

The Malonic Effect: As a 1,3-dicarboxylic acid, the first pKa is relatively low due to the inductive effect of the second carboxyl group. The second pKa is significantly higher due to electrostatic repulsion and intramolecular hydrogen bonding in the mono-anion.

-

Steric Bulk (Benzyl Group): The bulky benzyl group at the 2-position creates steric hindrance that can slightly disrupt the solvation shell of the carboxylate, typically raising pKa1 slightly compared to unsubstituted malonic acid.

-

Electronic Effect (4-Chloro Substituent): The chlorine atom is an electron-withdrawing group (-I effect). However, its influence is attenuated by the distance (separated by a benzene ring and a methylene spacer). It exerts a mild acidifying effect compared to the non-chlorinated benzyl analog.

Predicted vs. Analogous pKa Values

Note: Direct experimental values for this specific derivative are rarely published in open literature.[7] The values below are derived from high-fidelity Structure-Activity Relationship (SAR) analysis and experimental data of close analogs.

| Compound | Structure | pKa1 (COOH | pKa2 (COO⁻ | Source/Basis |

| Malonic Acid | Unsubstituted | 2.83 | 5.69 | Experimental (NIST) |

| Benzylmalonic Acid | Benzyl-substituted | ~3.18 | ~5.75 - 5.90 | Predicted/SAR |

| 2-(4-Chlorobenzyl)malonic Acid | Target Compound | 3.05 ± 0.10 | 5.70 ± 0.15 | SAR Consensus |

Technical Insight: The 4-Cl group lowers the pKa1 by approximately 0.1–0.15 units compared to benzylmalonic acid due to remote electron withdrawal, but the compound remains slightly less acidic than malonic acid itself due to the lipophilic benzyl tail affecting hydration.

Part 2: Dissociation Pathway & Mechanism

The dissociation proceeds in two distinct steps. The large difference between pKa1 and pKa2 (

Visualization: Dissociation Equilibrium

Caption: Stepwise dissociation of 2-(4-chlorobenzyl)malonic acid. The mono-anion (HA⁻) is the dominant species between pH 3.1 and 5.7.

Part 3: Experimental Protocols for pKa Determination

Since specific literature values are predictive, empirical determination is recommended for critical applications. Two robust methods are detailed below.

Method A: Potentiometric Titration (The Gold Standard)

This method is suitable if the compound has sufficient water solubility (>1 mM).

Reagents:

-

0.01 M HCl (standardized).

-

0.01 M NaOH (carbonate-free, standardized).

-

0.1 M KCl (to maintain ionic strength).

-

Degassed HPLC-grade water (CO2-free).

Protocol:

-

Preparation: Dissolve ~0.1 mmol of 2-(4-chlorobenzyl)malonic acid in 50 mL of 0.1 M KCl. Note: If solubility is an issue, add 10-20% methanol (requires Yasuda-Shedlovsky extrapolation).

-

Acidification: Add a known excess of 0.01 M HCl to ensure the starting pH is < 2.0 (fully protonated state).

-

Titration: Titrate with 0.01 M NaOH using an autotitrator or precision burette. Record pH after every 0.05 mL addition.

-

Data Analysis:

-

Plot pH vs. Volume of NaOH.

-

Identify inflection points (two distinct breaks may not be visible if

is small, but for malonic acids, they are usually distinct). -

Calculation: Use the Bjerrum method or Gran plots to linearize the data and extract precise

and

-

Method B: RP-HPLC Determination (For Lipophilic Compounds)

Given the chlorobenzyl group, this compound may have low aqueous solubility. The HPLC method measures the "apparent" pKa based on retention time shifts.

Protocol:

-

Mobile Phase Preparation: Prepare a series of buffers (phosphate/citrate) ranging from pH 2.0 to 7.0 in 0.5 unit increments. Mix with Methanol/Acetonitrile (e.g., 30:70 organic:aqueous) to ensure solubility.

-

Injection: Inject the sample at each pH level.

-

Observation:

-

At low pH (Neutral H2A), retention time (

) is maximum (most lipophilic). -

At high pH (Dianion A²⁻), retention time is minimum (most polar).

-

-

Calculation: Plot the sigmoidal curve of

vs. pH. The inflection point corresponds to the apparent pKa (-

Correction:

(where

-

Visualization: Experimental Workflow

Caption: Decision tree for selecting the optimal pKa determination method based on compound solubility.

Part 4: Implications for Research & Development

Solubility & Formulation

-

pH < 3.0: The compound exists as a neutral solid with very low water solubility (< 1 g/L). It will precipitate in acidic media.

-

pH > 6.0: The compound exists as the dianion (

). Solubility increases dramatically (> 50 g/L). -

Recommendation: For stock solutions, dissolve in 1 equivalent of NaOH or use a buffer at pH 7.4.

Synthetic Utility (Knoevenagel & Decarboxylation)

In drug synthesis, this compound often undergoes decarboxylation to form 3-(4-chlorophenyl)propanoic acid derivatives.

-

Decarboxylation: Typically requires the neutral or mono-anionic form. Heating the dianion (salt form) is often ineffective.

-

Process Control: Ensure the reaction mixture is acidified to pH < 3.0 before the thermal decarboxylation step to maximize yield.

References

-

NIST Standard Reference Data. Malonic Acid Dissociation Constants. NIST Chemistry WebBook, SRD 69. Available at: [Link]

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

- Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall. (Source for pKa prediction rules and buffer selection).

Sources

Difference between 2-(4-Chlorobenzyl)malonic acid and diethyl ester

Topic: Difference between 2-(4-Chlorobenzyl)malonic acid and diethyl ester Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Strategic Precursors in the Synthesis of 3-(4-Chlorophenyl)propanoic Acid Scaffolds

Executive Summary

In the landscape of pharmaceutical process chemistry, the distinction between Diethyl 2-(4-chlorobenzyl)malonate (the Ester) and 2-(4-Chlorobenzyl)malonic acid (the Acid) is not merely functional group manipulation—it is the difference between a stable, purifiable intermediate and a transient, reactive species.

This guide analyzes the critical operational differences between these two compounds. While the Ester serves as the robust product of alkylation, capable of enduring distillation and storage, the Acid is a thermally sensitive intermediate. Its primary utility lies in its controlled instability: the propensity to undergo decarboxylation to yield 3-(4-chlorophenyl)propanoic acid , a vital scaffold for indanone-based pharmaceuticals and bioactive amino acid derivatives.

Physicochemical Profile & Comparative Analysis

The fundamental difference lies in thermal stability and polarity. The ester is lipophilic and thermally robust, whereas the dicarboxylic acid is polar and prone to spontaneous decarboxylation upon heating.

Table 1: Comparative Properties

| Feature | Diethyl 2-(4-chlorobenzyl)malonate | 2-(4-Chlorobenzyl)malonic acid |

| Role | Stable Intermediate / Storage Form | Transient Precursor / Reactive Species |

| CAS Number | 37556-13-1 | 21405-64-1 |

| Molecular Formula | C₁₄H₁₇ClO₄ | C₁₀H₉ClO₄ |

| Molecular Weight | 284.74 g/mol | 228.63 g/mol |

| Physical State | Viscous Liquid / Low-melting Solid | Crystalline Solid (White to Off-white) |

| Solubility | Soluble in EtOAc, DCM, Toluene | Soluble in Alcohols, DMSO; Poor in Water |

| Thermal Stability | Stable up to ~200°C (Distillable) | Unstable >135°C (Decarboxylates) |

| pKa | N/A (Non-ionizable ester) | pKa₁ ≈ 2.8, pKa₂ ≈ 5.7 |

| Key Reactivity | Nucleophilic attack, Transesterification | Decarboxylation, Salt formation |

Synthetic Pathway & Mechanism[2][3][4][5]

The transformation from the ester to the final decarboxylated product represents a classic sequence in organic synthesis: Alkylation

The Pathway Visualized

The following diagram illustrates the flow from the raw material (Diethyl malonate) through the stable Ester, to the transient Acid, and finally to the drug scaffold (Propanoic acid derivative).

Caption: Synthetic flow from alkylation to the final decarboxylated scaffold. The acid intermediate is highlighted as the critical turning point.

Mechanistic Insight: Why Isolate the Ester?

In industrial scaling, the Ester is the preferred isolation point.

-

Purification: The ester can be distilled under high vacuum (BP ~145-155°C @ 0.01 mmHg) to remove unreacted diethyl malonate or bis-alkylated impurities.

-

Handling: It is a liquid/oil that can be pumped and stored without degradation.

-

The Acid's Fragility: Once hydrolyzed to the Acid , the molecule possesses two carboxylic acid groups on a single carbon. This gem-dicarboxylic acid structure allows for a cyclic six-membered transition state, facilitating the loss of CO₂ (decarboxylation) upon heating.[2] Therefore, the acid is rarely stored for long periods; it is usually generated in situ or immediately processed.

Experimental Protocols

These protocols are designed for high purity and yield, emphasizing the critical handling differences between the ester and the acid.

Synthesis of Diethyl 2-(4-chlorobenzyl)malonate (The Ester)

Objective: To create the stable carbon scaffold via enolate alkylation.

-

Enolate Formation: In a dry reactor under N₂, dissolve Diethyl malonate (1.0 equiv) in anhydrous ethanol. Add Sodium Ethoxide (1.05 equiv) dropwise at 0–5°C. Stir for 30 min to generate the sodiomalonate enolate.

-

Alkylation: Add 4-Chlorobenzyl chloride (0.95 equiv) dropwise. Note: Using a slight deficit of the alkyl halide ensures the valuable halide is fully consumed.

-

Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC/GC.

-

Workup: Cool to RT. Remove ethanol under reduced pressure. Partition residue between water and Ethyl Acetate.

-

Purification (Critical): Distill the crude oil under high vacuum. Collect the fraction boiling at ~150°C (0.01 mmHg).

-

Result: Colorless to pale yellow viscous liquid.

-

Hydrolysis & Decarboxylation (The Acid Route)

Objective: To convert the ester to the active acid and drive decarboxylation to the final drug scaffold.

-

Saponification: Dissolve the purified Ester in a 1:1 mixture of Ethanol/Water. Add NaOH (2.5 equiv). Reflux for 2 hours.

-

Acidification (Isolation of Acid):

-

Cool the mixture to 0°C.

-

Carefully acidify with conc. HCl to pH 1.

-

2-(4-Chlorobenzyl)malonic acid will precipitate as a white solid.

-

Decision Point: You can filter and dry this solid (MP ~135°C) if you need the dicarboxylic acid for analytical standards. For synthesis, proceed directly to step 3.

-

-

Thermal Decarboxylation:

-

Heat the wet solid or the crude acid residue to 140–160°C (neat or in high-boiling solvent like xylene).

-

CO₂ evolution will be vigorous.[3]

-

Continue heating until gas evolution ceases.[3]

-

Recrystallization: Recrystallize the resulting solid from hexanes/toluene to yield 3-(4-chlorophenyl)propanoic acid .

-

Applications in Drug Development[2][7][8][9]

The transition from the malonic acid derivative to the propanoic acid derivative is a gateway to several bioactive classes.

Indanone Synthesis (Cyclization)

The decarboxylated product, 3-(4-chlorophenyl)propanoic acid , is the direct precursor to 6-Chloro-1-indanone .

-

Reagent: Polyphosphoric Acid (PPA) or SOCl₂/AlCl₃.

-

Mechanism: Intramolecular Friedel-Crafts Acylation.

-

Relevance: Indanones are pharmacophores in various psychotropic and anti-inflammatory drugs.

Bioactive Amino Acid Analogues

While Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) is structurally similar, it is typically synthesized via a Michael addition of nitromethane to a cinnamate derivative, rather than direct benzylation of malonate. However, 2-(4-chlorobenzyl)malonic acid is used to synthesize modified phenylalanine analogues via Curtius rearrangement or further alkylation, serving as non-natural amino acid building blocks for peptide therapeutics.

References

-

Sigma-Aldrich. 2-(4-Chlorobenzyl)malonic acid Product Information. CAS 21405-64-1. Available at:

-

ChemicalBook. Diethyl 2-(4-chlorobenzyl)malonate Properties and Synthesis. CAS 37556-13-1. Available at:

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123137: 3-(4-Chlorophenyl)propanoic acid. Available at:

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Malonic Ester Synthesis protocols).

-

Tehrani, M. H., et al. "Synthesis of Baclofen; an Alternative Approach." Iranian Journal of Pharmaceutical Research, 2003.[4] (Contextualizing malonate derivatives in drug synthesis).

Sources

Safety data sheet (SDS) for 2-(4-Chlorobenzyl)malonic acid

Advanced Technical & Safety Whitepaper: 2-(4-Chlorobenzyl)malonic acid (CAS: 21405-64-1)

Executive Summary

2-(4-Chlorobenzyl)malonic acid (CAS: 21405-64-1) is a highly versatile dicarboxylic acid building block heavily utilized in advanced organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and complex agrochemicals[1][2]. Moving beyond the limitations of a standard 16-section Safety Data Sheet (SDS), this whitepaper synthesizes critical physicochemical data, mechanistic toxicology, and field-proven synthetic protocols to provide a comprehensive, self-validating guide for researchers and scale-up chemists.

Physicochemical Profiling & Molecular Architecture

The compound features a malonic acid core substituted at the central carbon with a 4-chlorobenzyl moiety[1]. This structural configuration creates a planar aromatic system conjugated with electron-withdrawing carboxylic acid groups. This architecture significantly influences its reactivity, particularly its susceptibility to decarboxylation at elevated temperatures, and dictates its solvent compatibility profile[1].

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

| CAS Number | 21405-64-1 |

| Molecular Formula | C₁₀H₉ClO₄[1] |

| Molecular Weight | 228.63 g/mol [1] |

| Physical Form | Crystalline solid / Powder |

| Solubility | Moderate in DMSO; ~2.1 g/L in H₂O (25°C)[1] |

| Lipophilicity (LogP) | ~1.8[1] |

| Thermal Stability | Decomposes >210°C (via Decarboxylation)[1] |

| Standard Purity | ≥98% |

Mechanistic Toxicology & Hazard Assessment

Understanding the safety profile of 2-(4-Chlorobenzyl)malonic acid requires analyzing its molecular interactions with biological tissues. The dual carboxylic acid groups impart localized acidity, while the chlorobenzyl group enhances lipophilicity, allowing the molecule to mildly disrupt cellular lipid bilayers. This dual-action mechanism is the primary driver for its irritant properties.

Table 2: GHS Hazard Classification & Mechanistic Rationale

| Hazard Class | Code | Statement | Mechanistic Rationale |

| Skin Irritation | H315 | Causes skin irritation | Lipophilic penetration of the stratum corneum coupled with localized pH reduction. |

| Eye Irritation | H319 | Causes serious eye irritation | Acidic disruption of the corneal epithelium and protein denaturation. |

| Respiratory | H335 | May cause respiratory irritation | Fine crystalline dust acts as a mechanical and chemical irritant to mucosal membranes. |

Storage & Handling Causality: The compound must be stored sealed in a dry, well-ventilated area at room temperature. Exposure to ambient moisture can lead to caking and localized hydrolysis, which severely complicates accurate stoichiometric weighing during scale-up operations. Personnel must utilize N95-equivalent dust masks, eyeshields, and chemically resistant gloves during handling.

GHS Hazard mitigation and emergency response protocol for 21405-64-1 exposure.

Experimental Workflows & Synthesis Applications

2-(4-Chlorobenzyl)malonic acid is a critical intermediate for carbon-carbon bond formation. Its highly reactive methylene group facilitates Knoevenagel condensations and Michael additions[1]. Furthermore, it serves as a key substrate in multi-catalysis cascade (MCC) reactions for synthesizing functionalized non-symmetrical malonates[2].

The most fundamental workflow involving this compound is its generation via the Malonic Ester Synthesis pathway[1].

Workflow for the synthesis of 2-(4-Chlorobenzyl)malonic acid via malonic ester pathway.

Protocol: Synthesis of 2-(4-Chlorobenzyl)malonic acid via Alkylation and Hydrolysis

This self-validating protocol ensures high yield and purity by strictly controlling reaction kinetics and utilizing in-process monitoring.

Phase 1: Enolate Formation & Alkylation

-

Preparation : In a flame-dried, nitrogen-purged round-bottom flask, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol.

-

Deprotonation : Slowly add sodium ethoxide (1.05 eq) dropwise.

-

Causality: The reaction must be maintained strictly at 0–5°C in an ice bath. This minimizes exothermic side reactions and prevents unwanted transesterification of the malonate esters[1].

-

-

Alkylation : Introduce 4-chlorobenzyl bromide (0.95 eq) dropwise over 30 minutes.

-

Causality: The alkylating agent is kept slightly sub-stoichiometric to prevent over-alkylation (dialkylation) of the highly reactive enolate intermediate[1].

-

-

Validation Checkpoint : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) system. The complete disappearance of the 4-chlorobenzyl bromide spot confirms the successful Sₙ2 nucleophilic attack.

Phase 2: Acid-Catalyzed Hydrolysis 5. Hydrolysis : Add 6M HCl to the reaction mixture and heat to reflux.

-

Causality: Acid catalysis is heavily preferred over base saponification in this specific workflow to prevent the formation of intractable sodium salts, directly yielding the protonated dicarboxylic acid[1].

-

Precipitation : Remove the heat source and cool the mixture to 4°C. The target compound, 2-(4-Chlorobenzyl)malonic acid, will precipitate out of solution due to its highly limited aqueous solubility (~2.1 g/L)[1].

-

Validation Checkpoint : Filter the precipitate, wash with cold distilled water, and analyze via High-Performance Liquid Chromatography (HPLC). A purity of ≥98% must be achieved before proceeding to any downstream applications (such as thermal decarboxylation).

References

-

Title : 4-Chlorophenyl methyl sulfone | CAS#:98-57-7 | Chemsrc | Source : Chemsrc | URL :[Link]

-

Title : 2-(4-chlorobenzyl)malonic acid ethyl ester methyl ester - CAS号88466-68-6 | Source : Molaid | URL : [Link]

Sources

Methodological & Application

Synthesis of 2-(4-Chlorobenzyl)malonic acid via malonic ester synthesis

Application Note: Controlled Synthesis of 2-(4-Chlorobenzyl)malonic Acid

Executive Summary & Strategic Rationale

This guide details the synthesis of 2-(4-chlorobenzyl)malonic acid , a critical dicarboxylic acid intermediate used in the development of pharmaceutical actives (e.g., phenylalanine analogs, enzyme inhibitors).

While this transformation utilizes the classic Malonic Ester Synthesis pathway, it deviates from the standard curriculum by halting the process prior to decarboxylation . Most literature defaults to the formation of the mono-carboxylic acid (substituted acetic acid). Preserving the gem-dicarboxylic acid moiety requires strict adherence to temperature controls during the hydrolysis and acidification phases to prevent the thermodynamically favorable loss of CO₂.

Core Chemical Strategy:

-

Selective Alkylation: Utilization of the acidity of diethyl malonate (pKa ~13) to form a nucleophilic enolate.

-

Stoichiometric Control: Use of excess malonate to suppress dialkylation, a common impurity with benzylic halides.

-

Preservative Hydrolysis: Saponification under basic conditions followed by cold acidification to isolate the dicarboxylic acid without triggering thermal decarboxylation.

Reaction Mechanism & Pathway

The synthesis proceeds via an S

Figure 1: Reaction pathway highlighting the critical stop-point before decarboxylation.

Critical Process Parameters (CPP)

To ensure reproducibility and purity, the following parameters must be controlled:

| Parameter | Specification | Rationale |

| Malonate Equivalents | 1.1 – 1.2 eq | Excess diethyl malonate statistically favors mono-alkylation over di-alkylation. |

| Base Choice | NaOEt (21% in EtOH) | Matches the ester leaving group (ethoxide) to prevent transesterification byproducts. |

| Alkylation Temp | Reflux (78°C) | Benzylic chlorides are less reactive than bromides; heat is required for complete conversion. |

| Acidification Temp | < 5°C | CRITICAL: Acidification generates the free malonic acid. If T > 50°C during this step, decarboxylation to 3-(4-chlorophenyl)propanoic acid occurs rapidly. |

| Solvent System | Ethanol (Anhydrous) | Prevents premature hydrolysis of the starting material or intermediate ester. |

Detailed Experimental Protocol

Phase 1: Enolate Formation and Alkylation[1]

Reagents:

-

Diethyl malonate (MW 160.17): 17.6 g (110 mmol)

-

Sodium Ethoxide (21 wt% in EtOH): 34.0 g (~105 mmol of base)

-

4-Chlorobenzyl chloride (MW 161.03): 16.1 g (100 mmol)

-

Absolute Ethanol: 50 mL

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, addition funnel, and nitrogen inlet. Flush with nitrogen.

-

Enolate Formation: Charge the flask with Sodium Ethoxide solution. Add absolute ethanol (30 mL).

-

Addition 1: Add Diethyl malonate dropwise via the addition funnel over 15 minutes at room temperature. The solution may turn slightly cloudy (sodium enolate precipitation). Stir for 30 minutes to ensure complete deprotonation.

-

Addition 2: Dissolve 4-Chlorobenzyl chloride in 20 mL absolute ethanol. Add this solution dropwise to the enolate mixture over 20 minutes. Note: Exothermic reaction.[2]

-

Reaction: Heat the mixture to reflux (bath temp ~85°C) and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:2). The starting benzyl chloride spot (high R

) should disappear.

-

-

Workup:

-

Cool reaction to room temperature.[3]

-

Remove ethanol under reduced pressure (Rotavap).

-

Resuspend the residue in Diethyl Ether (100 mL) and Water (100 mL).[4]

-

Separate layers. Extract aqueous layer with Ether (2 x 50 mL).

-

Combine organics, wash with Brine, dry over MgSO₄, and concentrate.

-

Intermediate Purification: Distillation is possible but high boiling (approx 180°C @ 2mmHg). For this protocol, use the crude diester directly if purity >90% by NMR.

-

Phase 2: Hydrolysis to Dicarboxylic Acid

Reagents:

-

Crude Diethyl 2-(4-chlorobenzyl)malonate (from Phase 1)

-

Potassium Hydroxide (KOH): 14.0 g (250 mmol, ~2.5 eq)

-

Water: 20 mL

-

Ethanol: 20 mL

-

Conc. HCl (12 M)

Procedure:

-

Saponification: Dissolve the crude diester in Ethanol (20 mL). Add a solution of KOH in Water (20 mL).

-

Reflux: Heat to reflux for 3 hours. The biphasic mixture should become homogenous as the ester hydrolyzes to the water-soluble potassium salt.

-

Distillation: Distill off the ethanol at atmospheric pressure (or mild vacuum) until the pot volume is reduced by half. Do not distill to dryness.

-

Clarification: Dilute the aqueous residue with water (30 mL). If any oily droplets remain (unreacted starting material or dialkylated byproduct), extract with Ether (2 x 20 mL) and discard the organic layer.

-

Acidification (The Critical Step):

-

Cool the aqueous carboxylate solution to 0–5°C in an ice bath.

-

Add Conc. HCl dropwise with vigorous stirring until pH reaches 1–2.

-

Observation: The dicarboxylic acid will precipitate as a white solid.

-

Keep cold. Do not allow temperature to rise above 10°C during addition.

-

-

Isolation: Filter the solid immediately. Wash with ice-cold water (2 x 10 mL) to remove salts.

-

Drying: Dry in a vacuum desiccator over P₂O₅ or silica gel. Do not oven dry above 50°C.

Analytical Characterization

Target Compound: 2-(4-Chlorobenzyl)malonic acid

Molecular Formula: C

| Technique | Expected Signal | Assignment |

| ¹H NMR (DMSO-d₆) | δ 12.8 ppm (br s, 2H) | Carboxylic Acid -COOH |

| δ 7.35 ppm (d, 2H) | Aromatic (ortho to Cl) | |

| δ 7.20 ppm (d, 2H) | Aromatic (meta to Cl) | |

| δ 3.55 ppm (t, 1H) | Methine -CH - (COOH)₂ | |

| δ 3.05 ppm (d, 2H) | Benzylic -CH ₂- | |

| IR (ATR) | 2800–3200 cm⁻¹ (broad) | O-H stretch (Acid) |

| 1700–1720 cm⁻¹ (strong) | C=O stretch (Carbonyl) | |

| Melting Point | 155–158°C (decomp) | Sharp melting followed by gas evolution (CO₂) |

Workflow Diagram

Figure 2: Operational workflow emphasizing the critical cooling step during acidification.

Troubleshooting & Optimization

-

Issue: Low Yield / Oil Formation upon Acidification.

-

Cause: Incomplete hydrolysis or presence of mono-ester.

-

Solution: Ensure Phase 2 reflux is sufficiently long (until homogenous). If oil persists after acidification, the product may be decarboxylating. Ensure T < 5°C.

-

-

Issue: Product Melts < 120°C.

-

Cause: Contamination with 3-(4-chlorophenyl)propanoic acid (the decarboxylated product).

-

Solution: Recrystallize from minimal Ethyl Acetate/Hexane. Avoid boiling water as a recrystallization solvent due to decarboxylation risk.

-

-

Issue: Dialkylation.

-

Cause: Ratio of Malonate to Halide was too low.

-

Solution: Increase Diethyl malonate to 1.5 eq. The excess can be distilled off during the workup of Phase 1.

-

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for Malonic Ester Synthesis).

-

Organic Syntheses. "Malonic Acid." Org.[3][5][6] Synth.1925 , 4,[7] 39. (Foundational protocol for hydrolysis of malonates). [Link]

-

PubChem. "Diethyl 2-(4-chlorobenzyl)malonate."[8] National Center for Biotechnology Information. (Physical properties of intermediate). [Link][8]

Sources

- 1. 2-(4-Chlorobenzyl)malonic acid () for sale [vulcanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4914226A - Malonic acid derivatives and methods for their synthesis - Google Patents [patents.google.com]

- 5. atamankimya.com [atamankimya.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Diethyl 2-(4-chlorobenzylidene)malonate | C14H15ClO4 | CID 296052 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocol for Hydrolysis of Diethyl 2-(4-chlorobenzyl)malonate

Abstract

This Application Note provides a rigorous, field-validated protocol for the hydrolysis of diethyl 2-(4-chlorobenzyl)malonate to 2-(4-chlorobenzyl)malonic acid. This transformation is a critical intermediate step in the synthesis of various pharmaceutical agents, including metabolic regulators and non-steroidal anti-inflammatory drug (NSAID) analogues. The protocol emphasizes controlled saponification and acidification conditions to maximize yield while preventing premature decarboxylation—a common pitfall in malonic acid derivative synthesis.

Introduction & Mechanistic Insight

The hydrolysis of diethyl 2-(4-chlorobenzyl)malonate involves the base-mediated cleavage of two ester linkages (saponification) followed by protonation to yield the dicarboxylic acid.

Key Mechanistic Considerations:

-

Saponification: The reaction proceeds via nucleophilic acyl substitution. Using a polar protic solvent system (Ethanol/Water) ensures solubility of both the organic ester and the inorganic base (NaOH or KOH).

-

Thermodynamic Stability: The resulting dicarboxylate dianion is stable in basic solution. However, the isolated dicarboxylic acid is prone to thermal decarboxylation (loss of CO₂) to form 3-(4-chlorophenyl)propanoic acid. This protocol is designed to isolate the dicarboxylic acid (CAS 21405-64-1) by maintaining temperatures below the decarboxylation threshold during workup.

Reaction Scheme

Caption: Reaction pathway showing saponification to the salt, controlled acidification to the target diacid, and the risk of thermal decarboxylation.

Materials & Equipment

Reagents

| Reagent | CAS No. | Equivalents | Role |

| Diethyl 2-(4-chlorobenzyl)malonate | 37556-13-1 | 1.0 | Substrate |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 2.5 - 3.0 | Hydrolysis Base |

| Ethanol (95% or Absolute) | 64-17-5 | Solvent (Vol: ~5-10 mL/g) | Reaction Medium |

| Hydrochloric Acid (37%) | 7647-01-0 | Excess (to pH 1) | Protonation |

| Diethyl Ether or EtOAc | 60-29-7 | Extraction | Purification/Workup |

Safety Precautions

-

NaOH: Caustic. Causes severe burns. Wear gloves and eye protection.

-

Diethyl Ether: Extremely flammable. Use in a fume hood away from ignition sources.

-

HCl: Corrosive fumes. Handle in a fume hood.

Experimental Protocol

Saponification

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the RBF with Diethyl 2-(4-chlorobenzyl)malonate (1.0 equiv) and Ethanol (5 mL per gram of substrate). Stir until dissolved.

-

Base Addition: Prepare an aqueous solution of NaOH (3.0 equiv) in minimal water (approx. 1 mL water per gram of NaOH). Add this solution dropwise to the stirring ester solution.

-

Note: A slight exotherm may occur.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours.

-

Checkpoint: Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). The starting material spot (high Rf) should disappear, and the baseline spot (carboxylate salt) should appear.

-

-

Solvent Removal: Once complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure (Rotavap) at 40–50°C .

-

Critical: Do not overheat the residue. Remove ethanol until a thick aqueous slurry or solid residue remains.

-

Workup & Isolation[1][2][3]

-

Dilution: Redissolve the residue in Water (10 mL per gram of starting material). The solution should be clear and basic (pH > 10).

-

Organic Wash (Impurity Removal): Extract the aqueous phase with Diethyl Ether (2 x volume).

-

Purpose: This removes unreacted ester or non-acidic impurities (e.g., decarboxylated neutral byproducts formed during reflux). Discard the organic (ether) layer.

-

-

Acidification (The Critical Step):

-

Cool the aqueous layer to 0–5°C in an ice bath.

-

Slowly add concentrated HCl dropwise with vigorous stirring.

-

Continue addition until the pH reaches 1–2 .

-

Observation: The product, 2-(4-chlorobenzyl)malonic acid, will precipitate as a white solid.

-

-

Extraction vs. Filtration:

-

Method A (Precipitate is filterable): If a heavy solid forms, filter via vacuum filtration. Wash with cold water.

-

Method B (Oiling out/Fine suspension): If the product oils out or forms a fine suspension, extract the acidic aqueous layer with Ethyl Acetate (3 x volume). Combine organics, dry over anhydrous MgSO₄, filter, and concentrate in vacuo (bath < 40°C).

-

Purification[2][3]

-

Recrystallization: The crude diacid can be recrystallized from a mixture of Benzene/Ether or Ethanol/Water if high purity is required.

-

Drying: Dry the solid in a vacuum desiccator over P₂O₅ or silica gel at room temperature. Do not oven dry above 60°C to prevent decarboxylation.

Workflow Diagram

Caption: Step-by-step workflow for the isolation of the dicarboxylic acid.

Characterization & Properties

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | May appear slightly off-white if crude.[1] |

| Melting Point | ~135–140°C (dec.) | Diagnostic: Sharp melting followed by gas evolution (CO₂) indicates pure diacid. Lower MP suggests monoacid contamination. |

| Solubility | Soluble in Ethanol, EtOAc, DMSO | Poorly soluble in cold water; soluble in alkaline water. |

| 1H NMR (DMSO-d6) | δ ~12.8 (br s, 2H, -COOH) | Broad singlet at 12-13 ppm confirms dicarboxylic acid. Absence of quartet (~4.1 ppm) confirms loss of ethyl groups. |

Troubleshooting Guide:

-

Problem: Product is an oil that won't crystallize.

-

Cause: Residual solvent or partial decarboxylation.

-

Solution: Triturate the oil with Hexanes or Pentane to induce crystallization. Ensure all Ethanol is removed before acidification.

-

-

Problem: Low Yield.

-

Cause: Product lost in the initial organic wash or incomplete hydrolysis.

-

Solution: Ensure the aqueous phase is basic (pH > 10) before the ether wash. Extend reflux time if starting material persists.

-

Downstream Processing: Controlled Decarboxylation

If the target molecule is the monoacid 3-(4-chlorophenyl)propanoic acid , proceed as follows:

-

Take the isolated 2-(4-chlorobenzyl)malonic acid.

-

Heat neat at 150–160°C until CO₂ evolution ceases.

-

Alternatively, reflux the diacid in acidic water (dilute H₂SO₄) for 2–4 hours.

-

Recrystallize the resulting monoacid (MP will be distinct, typically lower, approx 100-105°C depending on polymorphs).

References

-

Organic Syntheses. General Procedures for Malonic Ester Hydrolysis. Coll. Vol. 2, p. 288. Available at: [Link]

-

Master Organic Chemistry. The Malonic Ester Synthesis. Available at: [Link]

Sources

Application Note: Decarboxylation of 2-(4-Chlorobenzyl)malonic acid to 3-(4-chlorophenyl)propanoic acid

Executive Summary

This application note details a robust, scalable, and self-validating protocol for the decarboxylation of 2-(4-chlorobenzyl)malonic acid to yield 3-(4-chlorophenyl)propanoic acid. This transformation serves as the critical final step in the classical malonic ester synthesis pathway, a foundational method in organic chemistry and drug development for generating substituted hydrocinnamic acid derivatives[1]. By leveraging thermal activation in an acidic aqueous medium, this methodology ensures high-fidelity conversion while minimizing byproduct formation.

Mechanistic Rationale & Scientific Principles

The decarboxylation of substituted malonic acids is thermodynamically driven by the presence of a

When 2-(4-chlorobenzyl)malonic acid is heated, the molecule adopts a specific conformation that allows for a concerted, six-membered cyclic transition state[2]. Within this transition state, the carbonyl oxygen of one carboxyl group abstracts the proton from the adjacent carboxyl group. This concerted electron movement triggers the cleavage of the C–C bond, releasing CO

Mechanistic pathway of malonic acid decarboxylation via a cyclic transition state.

Materials and Reagents

-

Substrate: 2-(4-Chlorobenzyl)malonic acid (Purity

98%)[4]. -

Reaction Medium: 6M Hydrochloric acid (HCl) or Dimethyl sulfoxide (DMSO).

-

Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Washing Solutions: Brine (saturated NaCl), Deionized Water.

-

Drying Agent: Anhydrous Sodium Sulfate (Na

SO

Experimental Protocol

This methodology is designed as a self-validating system . The physical cessation of gas evolution serves as an intrinsic, real-time visual indicator of reaction completion, eliminating the need for constant chromatographic sampling during the heating phase[1].

Step 1: Reaction Assembly

-

Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar.

-

Attach a reflux condenser to the flask, and fit a mineral oil gas bubbler to the top of the condenser.

-

Charge the flask with 2-(4-chlorobenzyl)malonic acid (10.0 g, ~43.7 mmol) and suspend it in 50 mL of 6M HCl.

-

Causality: Utilizing an aqueous acidic medium prevents the formation of unreactive carboxylate salts (which resist decarboxylation) and provides a highly stable thermal bath. The boiling point of 6M HCl (~105–110 °C) provides sufficient thermal energy for the cyclic transition state without risking the substrate charring that often accompanies neat (solvent-free) melting[1].

-

Step 2: Thermal Activation and Decarboxylation

-

Submerge the flask in an oil bath and gradually heat the mixture to a gentle reflux.

-

Monitor the gas bubbler. The onset of decarboxylation is marked by steady bubbling (CO

gas evolution)[1]. -

Maintain reflux for 2 to 4 hours.

-

Causality (Self-Validation): The reaction is deemed complete when gas evolution completely ceases. Because CO

is the stoichiometric byproduct of the C–C bond cleavage, its absence confirms the total consumption of the diacid substrate[2].

-

Step 3: Workup and Extraction

-

Remove the flask from the heat source and allow the mixture to cool to room temperature. The product, being highly lipophilic, will begin to precipitate.

-

Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with deionized water (50 mL) and brine (50 mL) to neutralize and remove residual HCl.

-

Dry the organic phase over anhydrous Na

SO

Step 4: Purification

-

Recrystallize the crude solid from a binary mixture of Toluene/Hexanes to afford pure 3-(4-chlorophenyl)propanoic acid as a white crystalline solid.

Step-by-step experimental workflow for the decarboxylation and purification process.

Data Presentation & Analytical Characterization

The following table summarizes the expected analytical profile used to verify the transformation of the starting material into the final product.

| Parameter | 2-(4-Chlorobenzyl)malonic acid (Reactant) | 3-(4-chlorophenyl)propanoic acid (Product) |

| Molecular Weight | 228.63 g/mol [4] | 184.62 g/mol |

| Appearance | White to off-white powder | White crystalline solid[5] |

| Melting Point | ~ 115–118 °C (dec.) | 127–131 °C[5] |

| IR Spectroscopy | Broad OH (3300-2500 cm | Broad OH, single C=O peak (~1700 cm |

| Expected Yield | N/A | 85 – 92% |

Troubleshooting & Optimization Insights

-

Incomplete Decarboxylation: If post-reaction

H NMR reveals a persistent triplet at ~3.6 ppm (indicating the unreacted methine proton of the malonic acid), the thermal energy was insufficient. Solution: Transition the solvent system from aqueous HCl to a higher-boiling polar aprotic solvent like DMSO (heated to 130–150 °C) to force the cyclic transition state[2]. -

Product Discoloration (Charring): Dark brown or black crude products typically result from localized overheating, which is common if the decarboxylation is attempted neat (without solvent) on a hotplate. Solution: Always utilize an oil bath for uniform heat distribution and ensure the solvent volume is sufficient to buffer the thermal load.

-

Alternative Mild Conditions: For highly sensitive substrates where harsh thermal conditions cause degradation, decarboxylation can be achieved at room temperature using N,N′-carbonyldiimidazole (CDI) or via visible-light photoredox catalysis, though thermal methods remain the industry standard for stable halogenated aromatics due to cost efficiency[6].

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2-(4-Chlorobenzyl)malonic acid () for sale [vulcanchem.com]

- 5. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [chemicalbook.com]

- 6. Decarboxylation [organic-chemistry.org]

Using 2-(4-Chlorobenzyl)malonic acid in Knoevenagel condensation

Application Note: Decarboxylative Knoevenagel-Doebner Condensation Using 2-(4-Chlorobenzyl)malonic Acid

Executive Summary & Mechanistic Rationale

2-(4-Chlorobenzyl)malonic acid (CAS: 21405-64-1) is a highly versatile, pre-functionalized building block in organic synthesis. Featuring a planar aromatic system conjugated with a malonic acid core, the compound exhibits a calculated logP of 1.8, making the 4-chlorobenzyl moiety highly valuable for enhancing the lipophilicity and membrane permeability of downstream active pharmaceutical ingredients (APIs)[1]. While it decomposes neatly above 210 °C[1], its controlled reactivity makes it an ideal substrate for synthesizing α-substituted cinnamic acids via the Knoevenagel-Doebner condensation[1].

The Mechanistic Divergence: Standard Knoevenagel condensations utilizing unsubstituted malonic acid proceed via dehydration to an alkylidene malonate intermediate, followed by sequential decarboxylation[2]. However, 2-(4-chlorobenzyl)malonic acid possesses only a single α-proton. Consequently, standard dehydration to form a C=C double bond prior to decarboxylation is chemically impossible. Instead, the reaction is forced down a distinct pathway:

-

Iminium Activation & Aldol Addition: The secondary amine catalyst condenses with the aromatic aldehyde to form a highly electrophilic iminium ion. The enolate of 2-(4-chlorobenzyl)malonic acid attacks this intermediate, forming a transient β-hydroxy dicarboxylic acid.

-

Concerted Decarboxylative Anti-Elimination: Under thermal stress, the β-hydroxy dicarboxylic acid cannot simply dehydrate. It undergoes a concerted anti-elimination of water and carbon dioxide[3]. The steric bulk of the 4-chlorobenzyl group dictates the transition state geometry, leading almost exclusively to the thermodynamically favored (E)-α-(4-chlorobenzyl)cinnamic acid.

The Self-Validating Protocol: Synthesis of (E)-α-(4-Chlorobenzyl)cinnamic Acids

Causality in Reagent Selection

-

Pyridine (Solvent/Base): Acts as a basic medium that prevents premature, non-productive decarboxylation of the starting material while lowering the activation energy for the concerted decarboxylative elimination step[3].

-

Piperidine (Catalyst): Selected specifically for its secondary amine structure, which is optimal for transient iminium ion formation, drastically accelerating the initial C-C bond formation compared to primary or tertiary amines[2].

-

Temperature (100 °C): Carefully chosen to be high enough to drive the decarboxylative elimination barrier, but low enough to prevent thermal degradation of the aldehyde substrate.

Step-by-Step Methodology

-

Reagent Assembly: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (10.0 mmol) and 2-(4-chlorobenzyl)malonic acid (2.51 g, 11.0 mmol, 1.1 eq).

-

Solvent & Catalyst Addition: Add anhydrous pyridine (15 mL) to dissolve the solids, followed by piperidine (85 mg, 1.0 mmol, 0.1 eq).

-

Self-Validation Check: The solution should remain clear and homogeneous; an immediate color shift (typically to pale yellow/orange) validates the formation of the active iminium intermediate.

-

-

Thermal Activation: Heat the reaction mixture to 100 °C using a thermostated oil bath.

-

Self-Validation Check: Monitor the reaction via a bubbler attached to the condenser. The evolution of CO₂ gas serves as a direct, visual kinetic indicator of the decarboxylative elimination step. The reaction is deemed complete when gas evolution ceases (typically 3–5 hours).

-

-

Quenching & Workup: Cool the mixture to room temperature and pour it slowly into a rapidly stirring beaker containing 50 mL of crushed ice and 20 mL of concentrated HCl (37%).

-

Self-Validation Check: Test the aqueous layer; the pH must drop below 2 to ensure complete protonation of the carboxylate. A dense white or pale-yellow precipitate of the crude α-substituted cinnamic acid will crash out of solution immediately.

-

-

Isolation & Purification: Filter the precipitate under vacuum, wash with cold 1M HCl (2 × 10 mL) to remove residual pyridine, and rinse with distilled water (2 × 20 mL). Recrystallize from boiling ethanol/water to yield the pure (E)-isomer.

Quantitative Data: Substrate Scope & Yields

The protocol demonstrates robust tolerance across various electronically diverse aromatic aldehydes. Electron-withdrawing groups on the aldehyde accelerate the initial nucleophilic attack, reducing reaction time and increasing overall yield.

| Aldehyde Substrate | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) | Purity (HPLC %) |

| Benzaldehyde | 4.0 | 100 | 82 | >98.5 |

| 4-Methoxybenzaldehyde | 5.5 | 100 | 76 | >97.0 |

| 4-Nitrobenzaldehyde | 3.0 | 100 | 89 | >99.0 |

| 2-Furaldehyde | 4.5 | 90 | 79 | >98.0 |

Visualizing the Decarboxylative Elimination Pathway

Figure 1: Workflow and mechanism of the decarboxylative Knoevenagel-Doebner condensation.

References

- Title: 2-(4-Chlorobenzyl)malonic acid ()

- Source: wikipedia.

- Title: Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction.

Sources

Application Note: High-Purity Synthesis of 2-(4-Chlorobenzyl)malonic Acid

A Critical Scaffold for Antidiabetic Therapeutics (PPAR Agonists & SGLT2 Inhibitors)

Executive Summary & Strategic Importance

In the landscape of antidiabetic drug development, 2-(4-Chlorobenzyl)malonic acid serves as a pivot-point intermediate. While often overshadowed by final Active Pharmaceutical Ingredients (APIs), this dicarboxylic acid is the direct precursor to 3-(4-chlorophenyl)propanoic acid , a "privileged structure" in medicinal chemistry.

This scaffold is fundamental to two major classes of metabolic therapeutics:

-

PPAR Agonists (Glitazars): The 3-arylpropanoic acid moiety forms the "tail" of dual PPAR

/ -

SGLT2 Inhibitor Precursors: The decarboxylated derivative is a precursor for 5-chloro-1-indanone and related aryl halides used to construct the C-aryl glucoside core of Gliflozins (e.g., Dapagliflozin).

This guide details a robust, scalable protocol for synthesizing high-purity 2-(4-Chlorobenzyl)malonic acid, focusing on controlling the critical mono- vs. di-alkylation impurity profile that often leads to downstream failures in API crystallization.

Chemical Context & Retrosynthesis[1]

The strategic value of 2-(4-Chlorobenzyl)malonic acid lies in its ability to undergo controlled decarboxylation. The following diagram illustrates its position in the retrosynthetic logic of antidiabetic drugs.

Figure 1: Retrosynthetic workflow linking the malonic acid intermediate to major antidiabetic pharmacophores.

Detailed Experimental Protocol

Phase A: Selective Mono-Alkylation

Objective: Synthesize Diethyl 2-(4-chlorobenzyl)malonate while minimizing the bis-alkylated impurity (Diethyl 2,2-bis(4-chlorobenzyl)malonate).

Mechanism: The reaction proceeds via an SN2 mechanism.[1] The pKa of diethyl malonate (~13) allows deprotonation by sodium ethoxide.

-

Critical Control Point: A high ratio of Diethyl Malonate to Alkyl Halide (typically 1.5:1 to 2.0:1) is required to statistically favor mono-alkylation.

Reagents:

-

Diethyl malonate (ReagentPlus®, 99%)

-

4-Chlorobenzyl chloride (98%)

-

Sodium ethoxide (21% wt in ethanol)

-

Ethanol (Anhydrous)

Step-by-Step Methodology:

-

Enolate Formation:

-

Charge a dry 3-neck round-bottom flask (RBF) with anhydrous Ethanol (10 vol) under N2 atmosphere.

-

Add Sodium Ethoxide solution (1.1 eq).

-

Cool to 0–5°C.

-

Add Diethyl Malonate (1.5 eq) dropwise over 30 minutes. Note: The excess malonate acts as a buffer against di-alkylation.

-

Stir for 30 minutes at 0–5°C to ensure complete enolate formation.

-

-

Alkylation:

-

Add 4-Chlorobenzyl chloride (1.0 eq) dropwise over 45 minutes, maintaining internal temperature <10°C.

-

Allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour.

-

Heat to reflux (78°C) for 3–5 hours.

-

In-Process Control (IPC): Monitor by HPLC/TLC. Reaction is complete when 4-Chlorobenzyl chloride < 1.0%.

-

-

Workup:

-

Distill off ~80% of Ethanol under reduced pressure.

-

Quench residue with Water (10 vol) and extract with Ethyl Acetate (2 x 5 vol).

-

Wash combined organics with Brine. Dry over Na2SO4.

-

Concentrate to obtain the crude diester oil. Note: The excess diethyl malonate will be removed during the subsequent hydrolysis/crystallization or via high-vacuum distillation if purity is critical at this stage.

-

Phase B: Hydrolysis to 2-(4-Chlorobenzyl)malonic acid

-

Hydrolysis:

-

Dissolve the crude ester in Methanol (5 vol).

-

Add NaOH solution (40% aq, 3.0 eq). Note: Excess base ensures hydrolysis of both ester groups.

-

Heat to 50–60°C for 4 hours.

-

IPC: Check for disappearance of mono-ester and di-ester species.

-

-

Isolation & Purification:

-

Distill off Methanol. Dilute with Water (5 vol).

-

Impurity Wash: Wash the aqueous alkaline layer with Toluene (3 vol). Crucial Step: This removes unreacted organic halides and the neutral bis-alkylated impurity, which does not form a water-soluble salt.

-

Acidify the aqueous phase with HCl (6N) to pH 1–2. Precipitation of the product will occur.

-

Filter the white solid.

-

Recrystallization: Recrystallize from Ethyl Acetate/Heptane (1:3) to remove traces of unsubstituted Malonic acid.

-

Yield: 75–82% (over two steps). Purity: >98.5% (HPLC).

Quality Control & Analytical Parameters

The following HPLC method is validated to separate the target mono-acid from the critical bis-impurity.

Table 1: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-20 min: 10%→90% B; 20-25 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm (Carbonyl) and 254 nm (Aromatic) |

| Retention Times (Approx) | Malonic Acid: 2.5 min Target Product: 12.4 min Bis-alkylated Impurity: 18.1 min |

Downstream Application: Decarboxylation

For researchers proceeding to the Propanoic Acid Scaffold.

To convert 2-(4-Chlorobenzyl)malonic acid to 3-(4-chlorophenyl)propanoic acid :

-

Heat the dry solid to 140–150°C (neat) or reflux in Xylene with catalytic p-TsOH.

-

Evolution of CO2 gas indicates reaction progress.

-

Reaction is complete when gas evolution ceases (~2–4 hours).

-

Result: Quantitative conversion to the mono-acid, ready for Friedel-Crafts acylation (SGLT2 route) or alpha-bromination (PPAR route).

References & Grounding

Cited Literature & Patents:

-

Synthesis of Phenylpropanoic Acid Derivatives:

-

Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Malonic Ester Synthesis protocols).

-

VulcanChem. "2-(4-Chlorobenzyl)malonic acid Technical Data." Link

-

-

Antidiabetic Applications (PPAR/SGLT2 Context):

-

ChemicalBook. "3-(4-Chlorophenyl)propanoic acid Preparation Products." (Lists SGLT2 and PPAR precursors). Link

-

Wang, X., et al. "Efficient synthesis of Empagliflozin." Organic Letters, 2014. (Contextualizes the aryl-halide requirements for SGLT2 inhibitors). Link

-

Ullah, K., et al. "Anti-diabetic Activity of Compound...[2] Isolated from Pericampylus glaucus."[2] J Basic Clin Pharma, 2017.[2] (Discusses phenylpropanoic acid derivatives in diabetes). Link

-

-

Impurity Profiling:

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Synthesis of barbiturates using chlorobenzyl malonic acid derivatives

Application Note: Synthesis of Barbiturates Utilizing Chlorobenzyl Malonic Acid Derivatives

Executive Summary

The synthesis of substituted barbiturates remains a cornerstone in the development of central nervous system (CNS) therapeutics and complex heterocyclic building blocks. Incorporating a chlorobenzyl moiety at the C5 position of the barbituric acid ring significantly alters the lipophilicity and pharmacokinetic profile of the resulting molecule. This application note provides a comprehensive, self-validating protocol for the synthesis of 5-(4-chlorobenzyl)barbituric acid. By utilizing diethyl malonate and 4-chlorobenzyl chloride as starting materials, this guide details the critical mechanistic parameters, solvent constraints, and purification logic required to achieve high-yield cyclization.

Mechanistic Rationale & Chemical Logic

The construction of the barbiturate core via malonic ester synthesis is a two-stage process governed by strict nucleophilic and thermodynamic principles:

-

Alkylation of the Active Methylene: The active methylene group of diethyl malonate is deprotonated by a strong base to form a nucleophilic enolate. This enolate subsequently attacks the electrophilic carbon of a chlorobenzyl halide via an SN2 mechanism to yield the intermediate, diethyl (4-chlorobenzyl)malonate (1[1]).

-

Base-Promoted Cyclocondensation: The substituted malonate ester undergoes a Knoevenagel-type condensation with urea. This step demands strictly anhydrous basic conditions to facilitate sequential nucleophilic acyl substitution. The urea nitrogens attack the ester carbonyls, eliminating ethanol and driving the cyclization to form the pyrimidinetrione (barbiturate) scaffold (2[2]).

Solvent Causality: The use of absolute ethanol and sodium ethoxide is non-negotiable. The presence of water would lead to the hydrolysis of the malonate ester into malonic acid, which readily decarboxylates under thermal conditions, destroying the reactive precursor (3[3]). Furthermore, matching the base (ethoxide) to the ester leaving group prevents complex transesterification mixtures.

Process Visualization

Simplified workflow for the synthesis of barbiturates from a substituted diethyl malonate and urea.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Diethyl (4-chlorobenzyl)malonate

Objective: Install the chlorobenzyl moiety onto the active methylene carbon.

-

Alkoxide Generation: In a flame-dried, argon-purged 250 mL round-bottom flask, carefully dissolve 1.1 equivalents of sodium metal (relative to diethyl malonate) in 100 mL of absolute ethanol.

-

Causality: Generating sodium ethoxide in situ guarantees the complete absence of hydroxide ions, preventing premature ester hydrolysis.

-

-

Enolate Formation: Cool the flask to 0 °C using an ice bath. Add 1.0 equivalent of diethyl malonate dropwise over 15 minutes. Stir for an additional 30 minutes.

-

Causality: The deprotonation is exothermic; cooling prevents localized boiling and side reactions, ensuring uniform enolate generation.

-

-

SN2 Alkylation: Add 1.0 equivalent of 4-chlorobenzyl chloride dropwise. Remove the ice bath and heat the reaction to reflux for 4 hours.

-

Causality: The SN2 displacement of the chloride requires thermal energy to overcome the activation barrier.

-

-

Workup & Self-Validation: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between distilled water and ethyl acetate.

-

Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The successful consumption of the starting halide (Rf ~0.8) and the appearance of a new, UV-active product spot (Rf ~0.5) confirms completion. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the intermediate as a viscous liquid.

-

Protocol B: Condensation to 5-(4-chlorobenzyl)barbituric acid

Objective: Cyclize the substituted malonate with urea to form the pyrimidinetrione ring.

-

Reagent Preparation: In a separate flame-dried flask, prepare a fresh solution of sodium ethoxide by dissolving 2.2 equivalents of sodium metal in 100 mL of absolute ethanol.

-

Causality: An excess of base is required. The resulting barbituric acid is relatively acidic (pKa ~4) and will immediately consume the base to form a stable enolate salt. Failing to provide excess base will stall the reaction at 50% completion.

-

-

Cyclocondensation: Add 1.2 equivalents of dry urea, followed by the dropwise addition of the diethyl (4-chlorobenzyl)malonate synthesized in Protocol A. Reflux the mixture vigorously for 6–8 hours.

-

Isolation & pH-Dependent Purification: Cool the mixture to room temperature and evaporate the ethanol. Dissolve the resulting solid residue in 50 mL of distilled water. Extract the aqueous layer twice with diethyl ether.

-

Causality: The target compound exists as a highly water-soluble sodium salt at this stage. Extracting with ether removes any unreacted organic starting materials or non-acidic byproducts.

-

-

Acidification & Self-Validation: Place the aqueous layer in an ice bath. Slowly add 6M HCl dropwise until the solution reaches pH 2.

-

Validation Check: The sudden, voluminous precipitation of a white solid serves as visual validation of successful cyclization. Dropping the pH protonates the barbiturate nitrogen, collapsing its aqueous solubility. Unreacted urea and malonic acid derivatives do not exhibit this distinct pH-dependent phase shift.

-

-

Final Polish: Filter the precipitate under vacuum, wash with ice-cold water, and recrystallize from boiling ethanol to yield the analytically pure barbiturate.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected physical and spectroscopic data for the synthesized compounds, providing benchmarks for quality control.

| Compound | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | Key IR Absorptions (cm⁻¹) |

| Diethyl (4-chlorobenzyl)malonate | 284.73 | 75 - 85 | Liquid (N/A) | 1735 (Ester C=O), 2980 (Aliphatic C-H) |

| 5-(4-chlorobenzyl)barbituric acid | 252.65 | 65 - 75 | 210 - 215 | 1710, 1750 (Imide C=O), 3200 (N-H) |

References

- BenchChem Technical Support Team. "Diethyl 2-(2-Oxopropyl)malonate | 23193-18-2 - Benchchem". Benchchem.com.

- Journal of Medicinal Chemistry - ACS Publications. "Amphipathic Barbiturates as Mimics of Antimicrobial Peptides and the Marine Natural Products Eusynstyelamides with Activity against Multi-resistant Clinical Isolates". Acs.org.

- ResearchGate. "Synthesis and biological activity of some barbituric acid derivatives via schiff΄ s bases". Researchgate.net.

Sources